molecular formula C19H18IN5O3 B13380191 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone

Cat. No.: B13380191
M. Wt: 491.3 g/mol
InChI Key: VGKLROXCEQFVOH-UFFVCSGVSA-N
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Description

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a triazinyl hydrazone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C19H18IN5O3

Molecular Weight

491.3 g/mol

IUPAC Name

2-ethoxy-6-iodo-4-[(E)-[[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H18IN5O3/c1-3-28-17-9-12(8-14(20)18(17)26)10-21-24-19-23-15(11-22-25-19)13-6-4-5-7-16(13)27-2/h4-11,26H,3H2,1-2H3,(H,23,24,25)/b21-10+

InChI Key

VGKLROXCEQFVOH-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3OC)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3OC)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone typically involves multiple steps. The initial step often includes the iodination of 3-ethoxy-4-hydroxybenzaldehyde, followed by the formation of the hydrazone derivative through a condensation reaction with 5-(2-methoxyphenyl)-1,2,4-triazine-3-yl hydrazine. The reaction conditions usually require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deiodinated hydrazones, oxidized aldehydes, and substituted triazinyl hydrazones.

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The triazinyl hydrazone moiety is particularly important for its biological activity, as it can chelate metal ions and inhibit enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-hydroxy-5-iodobenzaldehyde: Shares the same benzaldehyde core but lacks the triazinyl hydrazone moiety.

    5-(2-Methoxyphenyl)-1,2,4-triazin-3-yl hydrazine: Contains the triazinyl hydrazone moiety but lacks the benzaldehyde core.

Uniqueness

The uniqueness of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both the benzaldehyde and triazinyl hydrazone moieties allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

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